N-[(1,3-benzothiazol-2-yl)methyl]-6-chloropyridine-3-sulfonamide
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Overview
Description
N-[(1,3-benzothiazol-2-yl)methyl]-6-chloropyridine-3-sulfonamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-benzothiazol-2-yl)methyl]-6-chloropyridine-3-sulfonamide can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with 6-chloropyridine-3-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Another approach involves the use of microwave irradiation to accelerate the reaction. This method has been shown to significantly reduce reaction times and improve yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-benzothiazol-2-yl)methyl]-6-chloropyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[(1,3-benzothiazol-2-yl)methyl]-6-chloropyridine-3-sulfonamide has been investigated for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity
Mechanism of Action
The mechanism of action of N-[(1,3-benzothiazol-2-yl)methyl]-6-chloropyridine-3-sulfonamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit the activity of enzymes essential for bacterial cell wall synthesis, leading to cell death. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial and anticancer activities.
6-Chloropyridine-3-sulfonamide: Used in the synthesis of various pharmaceuticals.
N-(1,3-benzothiazol-2-yl)-arylamides: Exhibits antibacterial properties
Uniqueness
N-[(1,3-benzothiazol-2-yl)methyl]-6-chloropyridine-3-sulfonamide is unique due to its combined structural features of benzothiazole and pyridine sulfonamide, which contribute to its diverse biological activities. This combination allows it to interact with multiple molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-ylmethyl)-6-chloropyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2S2/c14-12-6-5-9(7-15-12)21(18,19)16-8-13-17-10-3-1-2-4-11(10)20-13/h1-7,16H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJNLZBNSOPFNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CNS(=O)(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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